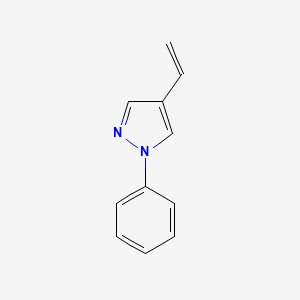![molecular formula C19H22ClN3O3 B13583598 N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Piperidine Ring Formation: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Coupling Reaction: The chlorinated indole and the piperidine derivative are coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Enamide Formation: Finally, the prop-2-enamide group is introduced through an amidation reaction, where the amine reacts with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium alkoxide in anhydrous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to aromatic residues in proteins, while the piperidine ring can enhance solubility and membrane permeability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, differing by the presence of a fluorine atom instead of chlorine.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide is unique due to its combination of an indole moiety, a piperidine ring, and an enamide group, which collectively contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22ClN3O3 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-[3-[4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-2-16(24)21-8-5-17(25)23-9-6-12(7-10-23)18-14-4-3-13(20)11-15(14)22-19(18)26/h2-4,11-12,18H,1,5-10H2,(H,21,24)(H,22,26) |
Clave InChI |
SYSXQPGYPPXDGF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


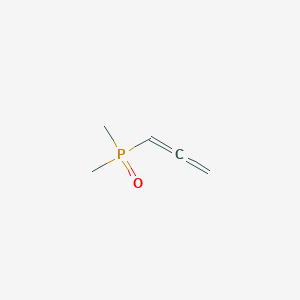
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)

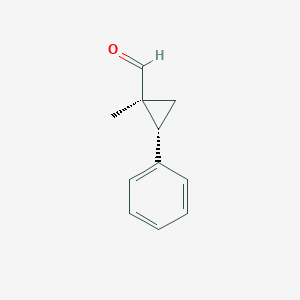
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)
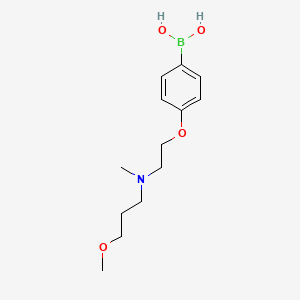
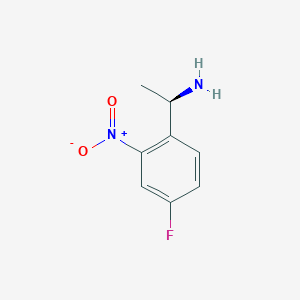

![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)

